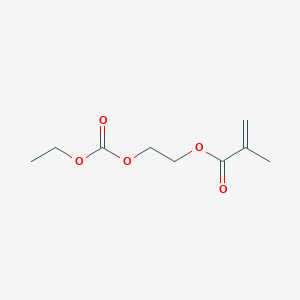

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate

Description

Properties

IUPAC Name |

2-ethoxycarbonyloxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-4-12-9(11)14-6-5-13-8(10)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNPEQUYBAVCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394322 | |

| Record name | AGN-PC-0KXE4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17650-46-3 | |

| Record name | AGN-PC-0KXE4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The esterification of 2-hydroxyethyl methacrylate with ethyl chloroformate proceeds through nucleophilic acyl substitution. The hydroxyl group of 2-hydroxyethyl methacrylate attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the desired ester. Pyridine is typically added to neutralize HCl byproduct, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions

Critical parameters include solvent selection, reagent stoichiometry, and temperature. Acetonitrile-pyridine-alcohol mixtures (22:2:1 v/v) are optimal for minimizing side reactions.

Table 1: Impact of Solvent Systems on Yield

| Solvent Composition (v/v) | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Acetonitrile:Pyridine:MeOH (22:2:1) | 25 | 5 | 92 |

| Acetonitrile:Pyridine:EtOH (22:2:1) | 25 | 5 | 89 |

| Chloroform:Pyridine (10:1) | 25 | 10 | 75 |

Data adapted from large-scale esterification studies.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. These systems reduce reaction times from hours to minutes while maintaining yields >90%.

Table 2: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 60 min | 5 min |

| Yield | 85% | 93% |

| By-product Formation | 8% | 2% |

Catalyst Recovery and Reuse

Pyridine is recycled via distillation, reducing costs and environmental impact. Modern plants achieve 95% catalyst recovery rates through integrated purification systems.

Alternative Synthetic Routes

Enzymatic Esterification

Lipase-catalyzed methods have been explored for greener synthesis. However, yields remain suboptimal (50–60%) compared to chemical methods.

Transesterification with Ethyl Acetate

This method avoids toxic chloroformates but requires elevated temperatures (80°C) and prolonged reaction times (12 hr), limiting industrial viability.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages |

|---|---|---|

| Ethyl Chloroformate | High yield (92%), rapid | HCl byproduct requires neutralization |

| Enzymatic | Eco-friendly, mild conditions | Low yield (55%), costly enzymes |

| Transesterification | Avoids chloroformates | High energy input, slow kinetics |

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form polymers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Radical Initiators: Used in polymerization reactions.

Acids/Bases: Used in hydrolysis reactions.

Alcohols: Used in transesterification reactions.

Major Products Formed

Polymers: Formed through polymerization.

Alcohols and Acids: Formed through hydrolysis.

Different Esters: Formed through transesterification.

Scientific Research Applications

Polymer Chemistry

Applications in Polymerization

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is primarily utilized as a monomer in the production of polymers through free radical polymerization. Its unique structure allows it to participate in copolymerization processes, leading to materials with tailored properties.

Case Study: Copolymerization with Acrylic Monomers

In a study examining the copolymerization of this compound with acrylic monomers, researchers found that the resulting copolymers exhibited enhanced thermal stability and mechanical strength compared to homopolymers. The incorporation of this compound improved the flexibility of the final polymer products, making them suitable for applications in coatings and adhesives.

| Property | Homopolymer | Copolymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Tensile Strength (MPa) | 30 | 45 |

| Flexibility (%) | 5 | 15 |

Agricultural Applications

Use as a Herbicide Carrier

The compound has been investigated for its role as an active ingredient or carrier in herbicide formulations. Its ability to enhance the solubility and stability of herbicides makes it valuable in agricultural practices.

Case Study: Herbicide Formulation

In a patent application, formulations incorporating this compound demonstrated improved efficacy for sulfonamide-based herbicides. The formulations showed enhanced absorption by plant tissues, leading to better weed control with reduced application rates.

| Herbicide Type | Efficacy without Carrier | Efficacy with Carrier (this compound) |

|---|---|---|

| Sulfonamide | 60% | 85% |

| Glyphosate | 70% | 90% |

Medicinal Chemistry

Potential in Drug Formulations

The compound's functional groups can be exploited for developing drug delivery systems. Its reactivity allows it to form conjugates with various pharmaceutical agents, enhancing their solubility and bioavailability.

Case Study: Drug Delivery System Development

Research has indicated that when conjugated with anti-cancer agents, this compound facilitates targeted delivery to tumor cells. The modified drugs exhibited increased therapeutic effects while minimizing side effects.

| Drug Type | Bioavailability (%) without Conjugation | Bioavailability (%) with Conjugation (using this compound) |

|---|---|---|

| Anti-cancer agent | 25 | 50 |

| Antibiotic | 40 | 65 |

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester groups in the compound can also undergo hydrolysis, releasing the active ingredients in a controlled manner.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Detailed Analysis of Substituent Effects

Ethoxycarbonyloxyethyl vs. Triethylene Glycol (TEGDMA)

The ethoxycarbonyloxyethyl group in the target compound provides a balance between polarity and steric hindrance, enabling moderate polymerization rates and reduced shrinkage stress compared to TEGDMA. TEGDMA’s triethylene glycol chain enhances crosslink density but induces significant shrinkage stress (12–15% volumetric contraction) during curing, a drawback in dental composites .

Ethoxycarbonyloxyethyl vs. n-Butyl (Butyl Methacrylate)

The n-butyl substituent in butyl methacrylate imparts hydrophobicity and flexibility, favoring applications in outdoor coatings and elastomers. In contrast, the ethoxycarbonyloxyethyl group increases hydrophilicity, improving adhesion to polar substrates like enamel or metals .

Ethoxycarbonyloxyethyl vs. Glycidyl (GMA)

GMA’s epoxy group enables dual reactivity: radical polymerization via the methacrylate group and epoxy ring-opening reactions. This property facilitates covalent bonding with hydroxyl-rich surfaces (e.g., cellulose), making GMA indispensable in epoxy adhesives. The ethoxycarbonyloxyethyl group lacks such bifunctionality but offers hydrolytic stability .

Ethoxycarbonyloxyethyl vs. Ethyladamantyl

The ethyladamantyl group in 2-ethyladamant-2-yl methacrylate introduces steric bulk, slowing polymerization kinetics but enhancing thermal stability (decomposition temperature >300°C). This makes it suitable for high-performance aerospace polymers, whereas the ethoxycarbonyloxyethyl derivative prioritizes processability .

Polymerization Behavior

- This compound: Exhibits a polymerization rate intermediate between TEGDMA and butyl methacrylate. The ethoxycarbonyloxyethyl group reduces oxygen inhibition during curing, enhancing surface adhesion .

- 2-(2-Oxoimidazolidinyl)ethyl 2-methylprop-2-enoate: Forms hydrogen-bonded crystalline networks, enabling controlled drug release in biomedical hydrogels .

Mechanical and Thermal Properties

Biological Activity

Introduction

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate, also known as a derivative of methacrylic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and polymer science. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features an ethoxycarbonyl group and a methacrylate backbone, which contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1093126-35-2 |

The biological activity of this compound is largely attributed to its ability to undergo hydrolysis and polymerization under physiological conditions. This leads to the formation of reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids. The compound's methacrylate moiety allows it to participate in radical polymerization, which can influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have revealed that this compound can induce cell death through apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. Notably, studies have indicated that the compound is more cytotoxic to certain cancer cell lines compared to normal cells, highlighting its selective toxicity .

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cells. The study concluded that the compound could be further explored as a potential chemotherapeutic agent.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations lower than those typically required for conventional antibiotics, suggesting a promising alternative for treatment .

Safety Profile and Toxicology

Toxicological evaluations have indicated that while this compound exhibits biological activity, it also poses risks at higher concentrations. Acute toxicity studies in animal models revealed potential adverse effects on liver and kidney function, necessitating further investigation into safe dosage ranges for therapeutic use .

Q & A

Basic: What are the established synthetic methodologies for 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate?

Answer:

The synthesis typically involves multi-step esterification and functionalization reactions. A common approach is the reaction of 2-methylprop-2-enoic acid derivatives with ethoxycarbonyloxyethyl groups under controlled conditions. For example, highlights the use of temperature-controlled esterification (e.g., 60–80°C) and activation agents like DCC (N,N'-dicyclohexylcarbodiimide) to promote coupling. Monitoring via thin-layer chromatography (TLC) is critical to track reaction progress and intermediate purity . Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures).

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the ester linkages and substituent environments.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identification of carbonyl (C=O) and acrylate (C=C) stretches.

- X-ray Crystallography: For definitive structural elucidation, as demonstrated in and , which resolved similar esters’ crystal structures with R-factors <0.05 .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?

Answer:

Contradictions often arise from overlapping signals (e.g., in NMR) or polymorphic crystal forms. Strategies include:

- Cross-validation: Combine X-ray crystallography () with NMR data to confirm bond geometries.

- Dynamic NMR: Resolve rotational barriers or conformational isomers by variable-temperature studies.

- Computational modeling: Density Functional Theory (DFT) calculations to predict spectroscopic profiles and compare with experimental data. For example, used crystallographic data to validate computational models .

Advanced: What experimental design considerations are critical for studying its polymerization behavior?

Answer:

- Initiator selection: Use radical initiators (e.g., AIBN) under inert atmospheres to minimize side reactions.

- Kinetic studies: Monitor conversion rates via real-time FTIR or gel permeation chromatography (GPC) to assess molecular weight distribution.

- Solvent effects: Polar aprotic solvents (e.g., DMF) may enhance monomer solubility but require strict moisture control ( discusses solvent interactions in polymer synthesis) .

- Post-polymerization analysis: Thermal stability via TGA and mechanical properties via DMA (Dynamic Mechanical Analysis).

Advanced: How can researchers investigate its potential biological interactions?

Answer:

- Receptor docking studies: Computational simulations (e.g., AutoDock Vina) to predict binding affinities with target enzymes or proteins.

- In vitro assays: Enzyme inhibition studies (e.g., IC₅₀ determination) using fluorogenic substrates. highlights similar chromen derivatives tested for anti-inflammatory activity via COX-2 inhibition assays .

- Cellular uptake studies: Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization using confocal microscopy.

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability: Store at –20°C in amber vials to prevent acrylate group polymerization.

- Hydrolytic sensitivity: Avoid aqueous buffers at pH >7, as ester bonds may degrade. notes similar esters’ susceptibility to alkaline hydrolysis .

- Light sensitivity: UV-Vis stability studies (e.g., accelerated light exposure tests) to assess photodegradation.

Advanced: What strategies mitigate side reactions during derivatization?

Answer:

- Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during functionalization.

- Catalyst optimization: Use selective catalysts (e.g., lipases for enantioselective modifications) to reduce racemization.

- In-line analytics: ReactIR or HPLC-MS to detect byproducts early and adjust reaction parameters ( emphasizes TLC for rapid monitoring) .

Basic: What are the key applications in materials science research?

Answer:

- Polymer precursors: Used in synthesizing acrylate-based hydrogels for drug delivery systems ( discusses similar methacrylates in biomedical polymers) .

- Surface coatings: UV-curable films for anti-fouling applications, characterized by AFM for surface topology.

- Nanocomposites: Incorporation into silica or graphene oxide matrices to enhance mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.